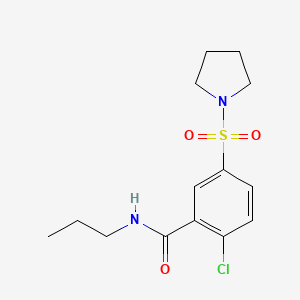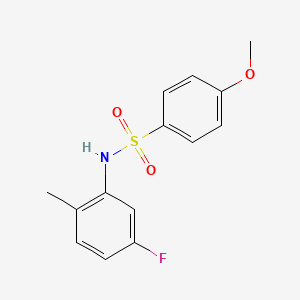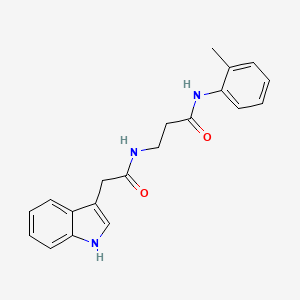![molecular formula C19H25FN4O2 B5418707 5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5418707.png)
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide, also known as FP-PAI, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective antagonist of the protease-activated receptor 1 (PAR1), which is a G protein-coupled receptor that plays a crucial role in thrombin-induced platelet activation, inflammation, and tissue repair.
Wirkmechanismus
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide exerts its pharmacological effects by selectively blocking the PAR1 receptor. PAR1 is activated by thrombin, which is a key enzyme in the coagulation cascade, and plays a crucial role in platelet activation, inflammation, and tissue repair. By inhibiting PAR1, this compound reduces the activation of platelets, the production of pro-inflammatory cytokines and chemokines, and the proliferation and migration of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various experimental models. In platelets, this compound inhibits thrombin-induced platelet aggregation and secretion of granule contents, such as ATP and serotonin. In endothelial cells, this compound reduces the expression of adhesion molecules and the production of pro-inflammatory cytokines and chemokines. In cancer cells, this compound inhibits cell proliferation, migration, and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PAR1, its stability in aqueous solutions, and its availability in large quantities. However, this compound also has some limitations, such as its relatively low solubility in some organic solvents, its potential cytotoxicity at high concentrations, and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide. One direction is to investigate its potential as a therapeutic agent in thrombosis, inflammation, and cancer. Another direction is to explore its mechanism of action in more detail, including its interactions with other proteins and signaling pathways. Additionally, further studies are needed to optimize the synthesis and formulation of this compound, and to evaluate its safety and efficacy in preclinical and clinical trials.
Synthesemethoden
The synthesis of 5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide involves the reaction of 5-(bromomethyl)-2-fluorophenol with N-(1-propylpiperidin-4-yl)pyrazole-3-carboxamide in the presence of a base, followed by purification using column chromatography. The yield of this reaction is approximately 50%, and the purity of the final product is more than 95%.
Wissenschaftliche Forschungsanwendungen
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, inflammation, and cancer. In thrombosis, this compound has been shown to inhibit platelet aggregation and thrombus formation, making it a promising candidate for the treatment of thrombotic disorders. In inflammation, this compound has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In cancer, this compound has been found to inhibit the proliferation and migration of cancer cells, suggesting its potential as an anti-cancer drug.
Eigenschaften
IUPAC Name |
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O2/c1-2-9-24-10-7-14(8-11-24)21-19(25)17-12-15(22-23-17)13-26-18-6-4-3-5-16(18)20/h3-6,12,14H,2,7-11,13H2,1H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJFREBTKCPTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5418668.png)
![1-allyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5418672.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-8-methoxychromane-3-carboxamide](/img/structure/B5418675.png)

![3-[(4-phenoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5418679.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5418686.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5418688.png)

![2-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5418703.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5418714.png)
![4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5418720.png)

